(Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride”, also known as FPAH, is a versatile compound that holds potential benefits for various fields of research and industries. It is a partially reversible inhibitor of hMAO-B .
Synthesis Analysis
The MAO-A and MAO-B inhibition profile of N-(furan-2-ylmethyl)-N-prop-2-yn-1-amine derivates were evaluated by fluorimetric method . The effects of the selected compound 1, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), were evaluated on the basic synaptic transmission .Chemical Reactions Analysis
The effects of the selected compound 1, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), were evaluated on the basic synaptic transmission .Wissenschaftliche Forschungsanwendungen
. This compound is used for various applications, including the identification and quantification of proteins, understanding protein functions, interactions, and the complex biological processes they are involved in.
Cognitive Enhancer and MAO Inhibitor
This compound has shown potential as a cognitive enhancer with monoamine oxidase (MAO) inhibitor properties . It has been studied for its effects on monoaminergic systems, which are closely linked to cognition. As an MAO inhibitor, it could be beneficial in treating cognitive impairment in diseases like Alzheimer’s .
Neuroprotective Agent
The neuroprotective properties of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride make it a candidate for research into neurodegenerative diseases. By enhancing monoaminergic transmission, it may help protect neuronal structures and functions, potentially slowing the progression of neurological disorders .
Synaptic Transmission Modulation
Research has evaluated the effects of this compound on basic synaptic transmission. It has been found to influence long-term potentiation (LTP) and excitability in the dentate gyrus of the hippocampus in rats, indicating its role in modulating synaptic strength and plasticity .
ADMET Properties Analysis
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride have been estimated, providing insights into its pharmacokinetic profile and safety as a potential therapeutic agent .
Enzyme Inhibition Kinetics
This compound’s role in enzyme inhibition kinetics is another area of application. It has been used to study the inhibition profiles of MAO-A and MAO-B enzymes, which are important for understanding the metabolism of neurotransmitters in the brain .
Temporal Lobe Epilepsy Research
The compound has been implicated in research related to temporal lobe epilepsy. Its effects on neurotransmitter systems could offer new avenues for understanding and potentially treating this form of epilepsy .
Alzheimer’s Disease Therapeutics
Given its potential role as an MAO inhibitor and cognitive enhancer, (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride is being explored as a therapeutic strategy for Alzheimer’s disease. Its ability to enhance monoaminergic transmission and provide neuroprotection could be valuable in managing symptoms and progression of the disease .
Wirkmechanismus
Target of Action
The primary target of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride is the human monoamine oxidase (hMAO) . This enzyme plays a crucial role in the metabolism of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, which are involved in mood regulation, cognition, and behavior.
Mode of Action
The compound interacts with its target, hMAO, by inhibiting its activity This inhibition prevents the breakdown of monoamine neurotransmitters, leading to an increase in their levels in the brain
Biochemical Pathways
The inhibition of hMAO by (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride affects the monoamine metabolic pathway . This pathway is responsible for the metabolism of monoamine neurotransmitters. By inhibiting hMAO, the compound prevents the breakdown of these neurotransmitters, leading to their accumulation. This can result in enhanced neurotransmission, potentially affecting mood and cognitive function.
Result of Action
The inhibition of hMAO by (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride leads to an increase in the levels of monoamine neurotransmitters in the brain . This can result in enhanced neurotransmission, which may have various effects at the molecular and cellular levels, potentially influencing mood and cognitive function.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)prop-2-yn-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.ClH/c1-2-5-9-7-8-4-3-6-10-8;/h1,3-4,6,9H,5,7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLVLWOYZDSEMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCC1=CC=CO1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.